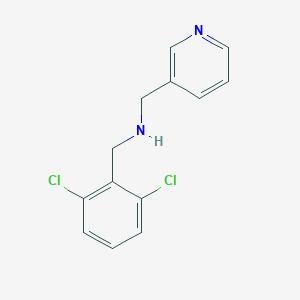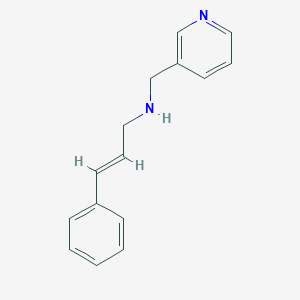![molecular formula C11H17N5S B499232 1-BUTYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499232.png)
1-BUTYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-BUTYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE is a synthetic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and reactivity.
準備方法
The synthesis of 1-BUTYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the thiophene derivative: The initial step involves the synthesis of the 3-methylthiophene-2-carbaldehyde through a series of reactions such as Friedel-Crafts acylation and subsequent reduction.
Tetrazole ring formation: The next step involves the formation of the tetrazole ring by reacting the thiophene derivative with sodium azide and a suitable catalyst under controlled conditions.
Final coupling: The final step involves the coupling of the tetrazole derivative with butylamine under appropriate conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
1-BUTYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective and efficient transformations. Major products formed from these reactions include sulfoxides, sulfones, and substituted tetrazoles.
科学的研究の応用
1-BUTYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding due to its unique structural features.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Agriculture: It is investigated for its potential as a pesticide or herbicide due to its bioactive properties.
作用機序
The mechanism of action of 1-BUTYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its action include signal transduction pathways and metabolic pathways that are crucial for cellular functions.
類似化合物との比較
1-BUTYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE can be compared with other similar compounds, such as:
1-butyl-1H-tetrazol-5-amine: Lacks the thiophene moiety, resulting in different reactivity and applications.
N-[(3-methylthiophen-2-yl)methyl]-1H-tetrazol-5-amine: Lacks the butyl group, affecting its solubility and bioavailability.
1-butyl-N-[(2-thienyl)methyl]-1H-tetrazol-5-amine: Contains a different thiophene derivative, leading to variations in its chemical and biological properties.
特性
分子式 |
C11H17N5S |
|---|---|
分子量 |
251.35g/mol |
IUPAC名 |
1-butyl-N-[(3-methylthiophen-2-yl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C11H17N5S/c1-3-4-6-16-11(13-14-15-16)12-8-10-9(2)5-7-17-10/h5,7H,3-4,6,8H2,1-2H3,(H,12,13,15) |
InChIキー |
UXBFHJWHPKJOPT-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=NN=N1)NCC2=C(C=CS2)C |
正規SMILES |
CCCCN1C(=NN=N1)NCC2=C(C=CS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-bromo-2-methoxybenzyl)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B499149.png)
![2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide](/img/structure/B499150.png)
![N-[[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-1-propyltetrazol-5-amine](/img/structure/B499151.png)
![N-[(4-ETHYLPHENYL)METHYL]-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499152.png)
![N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-1-propyltetrazol-5-amine](/img/structure/B499154.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine](/img/structure/B499155.png)
![N-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499156.png)
![N-({3-CHLORO-5-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499158.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-1H-tetrazol-5-amine](/img/structure/B499160.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B499164.png)
![2-(2-bromo-6-ethoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino]methyl}phenoxy)acetamide](/img/structure/B499165.png)


![1-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B499172.png)
